molecular formula C5H12N2 B1662055 (R)-2-Methylpiperazine CAS No. 75336-86-6

(R)-2-Methylpiperazine

Cat. No. B1662055
CAS RN: 75336-86-6
M. Wt: 100.16 g/mol
InChI Key: JOMNTHCQHJPVAZ-RXMQYKEDSA-N
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Description

This would include the basic information about the compound such as its molecular formula, molecular weight, and structural formula.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and stability).


Scientific Research Applications

1. Structural Analysis and Absolute Structure Determination

(R)-2-Methylpiperazine has been utilized in studies focusing on determining the absolute structures of molecules. This is crucial in the field of crystallography, where understanding the exact three-dimensional arrangement of atoms within a molecule is essential. For instance, Reibenspies and Bhuvanesh (2013) conducted research to determine the absolute structures of various forms of 2-methylpiperazine, highlighting its significance in the realm of crystallographic studies and the determination of molecular structures (Reibenspies & Bhuvanesh, 2013).

2. Synthesis of Metal Sulfates and Crystal Structures

(R)-2-Methylpiperazine plays a role in the synthesis of noncentrosymmetric metal sulfates. Research conducted by Hajlaoui et al. (2012) involved synthesizing a series of noncentrosymmetric metal sulfates using R-2-methylpiperazine. This study showcases its application in creating new materials with unique crystal structures, essential for the development of novel materials in chemistry and material science (Hajlaoui et al., 2012).

3. Catalytic Activity in Chemical Reactions

(R)-2-Methylpiperazine has been investigated for its catalytic properties in chemical reactions. For example, Naïli et al. (2013) explored its use in diastereoselective catalysis for the nitroaldol (Henry) reaction. This research is pivotal in the field of organic chemistry, particularly in synthesizing chiral molecules, which are important in pharmaceuticals and fine chemicals (Naïli et al., 2013).

4. Development of Ferroelectric Materials

The application of (R)-2-Methylpiperazine in the development of ferroelectric materials is another significant area of research. Chen et al. (2014) demonstrated the synthesis of coordination compounds using (R)-2-methylpiperazine, which exhibited ferroelectric behaviors. This research is critical in the field of materials science, particularly for the development of new ferroelectric materials that have applications in electronic devices (Chen et al., 2014).

5. Applications in Enantioselective Synthesis

(R)-2-Methylpiperazine is also significant in enantioselective synthesis, which is crucial in the pharmaceutical industry for creating chiral drugs. Cvetovich et al. (1996) utilized this compound in the asymmetric synthesis of a human leukocyte elastase inhibitor, showcasing its importance in the synthesis of biologically active molecules (Cvetovich et al., 1996).

6. Research in Organic Molecular Crystals

(R)-2-Methylpiperazine is used inthe study of organic molecular crystals, particularly in understanding their ferroelectric properties. Zhang et al. (2010) researched homochiral organic compounds including (R)-2-methylpiperazine, which displayed ferroelectric properties. This kind of research is vital for developing new materials with specific electrical characteristics, which could have numerous applications in electronics and material science (Zhang et al., 2010).

7. Exploring Metal-Organic Coordination Ferroelectrics

The role of (R)-2-Methylpiperazine in the construction of metal-organic coordination (MOC)-type ferroelectrics is another area of active research. A study by Ye et al. (2009) reported on the construction of cobalt(II) (R)-2-methylpiperazine trichloride, a MOC-type ferroelectric. This research contributes to the field of ferroelectric materials, which are important in various technological applications, including memory devices and sensors (Ye et al., 2009).

Safety And Hazards

This section would detail the safety precautions that need to be taken when handling the compound, as well as any hazards associated with its use.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


For a specific compound, each of these sections would require a detailed literature search and analysis of the relevant papers. The information would then be compiled and presented in a clear, concise manner, with each section forming a separate paragraph under its own subheading. I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2R)-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTHCQHJPVAZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226296
Record name 2-Methylpiperazine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methylpiperazine

CAS RN

75336-86-6
Record name 2-Methylpiperazine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075336866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpiperazine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPIPERAZINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4XU643R8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
J Reibenspies, N Bhuvanesh - Acta Crystallographica Section B …, 2013 - scripts.iucr.org
The absolute structures of R-(−)-2-methylpiperazine (rmpip), S-(+)-2-methylpiperazine (smpip), R-(−)-2-methylpiperazinediium dibromide (rmpipBr) and S-(+)-2-methylpiperazinediium …
Number of citations: 3 scripts.iucr.org
S Hu, Z Wang, T Hou, X Ma, J Li, T Liu, X Xie… - Bioorganic & Medicinal …, 2015 - Elsevier
Three series of novel 2-methylpiperazine derivatives were designed and synthesized using a fragment-assembly strategy. Among them, six compounds (13, 16, 18, 22, 33, and 36) …
Number of citations: 10 www.sciencedirect.com
H Katagiri, M Morimoto, K Sakai - Acta Crystallographica Section C …, 2009 - scripts.iucr.org
The structures of diastereomeric pairs consisting of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid are both 1:1 salts, namely (S)-2-methylpiperazinium (2S,3S)-tartrate …
Number of citations: 6 scripts.iucr.org
P Huang, J Xu, G Qi, F Deng, R Xu, W Yan - Scientific Reports, 2016 - nature.com
… piperazine, layered aluminophosphates APMeP150 (R = 2-methylpiperazine) and AP2pip (R … 190 C, layered aluminophosphates APMeP200 (R = 2-methylpiperazine) and AP2pip (R = …
Number of citations: 1 www.nature.com
JS Kiely, SR Priebe - Organic preparations and procedures …, 1990 - Taylor & Francis
Multigram quantities of enantiomerically pure (R)-2-methylpiperazine (4a) and (S)-2-methylpipemhe (4b) were required for the preparation of certain quinolone antibacterials. No …
Number of citations: 15 www.tandfonline.com
L Li, GX Wang - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
(IUCr) (R)-2-Methylpiperazine-1,4-diium tetrachloridoantimonate(III) chloride Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 2 scripts.iucr.org
X Jia, Y Zheng, P Cheng, X Han, L Xu, J Xu - Dalton Transactions, 2022 - pubs.rsc.org
… Based on the foregoing studies, we have introduced the nitrogen heterocyclic S-/R-2-methylpiperazine into hybrid lead halides to construct chiral HOMHs and investigated their second-…
Number of citations: 5 pubs.rsc.org
CH Peng, YP Li - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title salt, (C5H14N2)[FeCl4(H2O)2], the FeII cation is coordinated by four Cl− anions and two water molecules in a distorted octahedral geometry. The piperazine ring adopts a …
Number of citations: 2 scripts.iucr.org
H Katagiri, M Morimoto, K Sakai - Acta Crystallographica Section C …, 2010 - scripts.iucr.org
The crystal structures of a pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid, namely (R)-2-methylpiperazinediium bis[hydrogen (2S,3S)-tartrate…
Number of citations: 5 scripts.iucr.org
TD Aicher, RC Anderson, GR Bebernitz… - Journal of medicinal …, 1999 - ACS Publications
The anilides 3i-k were made via elaboration of the anilides 3e, h (see Scheme 2). Hydrolysis of the methyl ester 3h with ethanolic KOH afforded 3i, which upon treatment with the …
Number of citations: 64 pubs.acs.org

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